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molecular formula C18H14N4O2 B8459831 N,N'-bis(picolinoyl)-1,3-phenylenediamine

N,N'-bis(picolinoyl)-1,3-phenylenediamine

Cat. No. B8459831
M. Wt: 318.3 g/mol
InChI Key: DMCZNTVJRDVBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06191146B1

Procedure details

To a stirred solution of 1,3-phenylenediamine dihydrochloride (183 mg, 1.00 mmol) in DMF (10 mL) was added iPr2NEt (2.10 mL, 12.1 mmol), HOBt (407 mg, 3.00 mmol), picolinic acid (370 mg, 3.00 mmol), and BOP reagent (1.34 g, 3.00 mmol) in sequential fashion. After 18 h at room temperature, the reaction mixture was added to a rapidly-stirred mixture of EtOAc (50 mL), H2O (50 mL), and sat'd NaCl (50 mL). After stirring for ca 1 h, the phases were separated and the aqueous layer was extracted with EtOAc (50 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to a brown oil. Purification by flash chromatography (silica gel, EtOAc) afforded 251 mg (78%) of the desired product as a white solid. MS (ES+) m/z 319.0 [M+H]+.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
407 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]1([NH2:10])[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.CCN(C(C)C)C(C)C.[CH:20]1[CH:21]=[CH:22][C:23]2N(O)N=[N:26][C:24]=2[CH:25]=1.[N:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36](O)=[O:37].CN([P+]([O:49]N1N=NC2C=CC=CC1=2)(N(C)C)N(C)C)C.F[P-](F)(F)(F)(F)F.[Na+].[Cl-]>CN(C=O)C.O.CCOC(C)=O>[N:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36]([NH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([NH:10][C:25](=[O:49])[C:24]2[CH:23]=[CH:22][CH:21]=[CH:20][N:26]=2)[CH:4]=1)=[O:37] |f:0.1.2,6.7,8.9|

Inputs

Step One
Name
Quantity
183 mg
Type
reactant
Smiles
Cl.Cl.C1(=CC(=CC=C1)N)N
Name
Quantity
2.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
407 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
370 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
1.34 g
Type
reactant
Smiles
CN(C)[P+](N(C)C)(N(C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for ca 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel, EtOAc)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)NC1=CC(=CC=C1)NC(C1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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